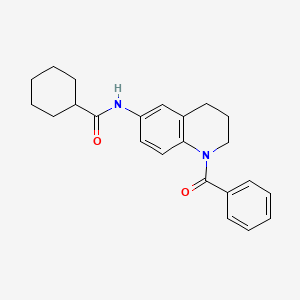

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

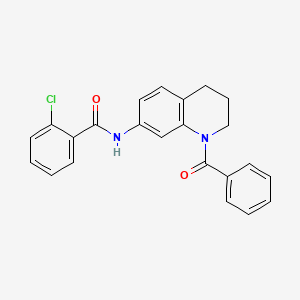

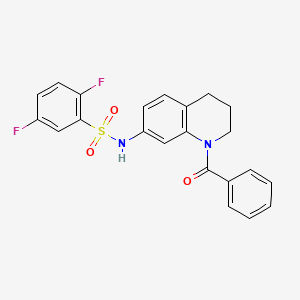

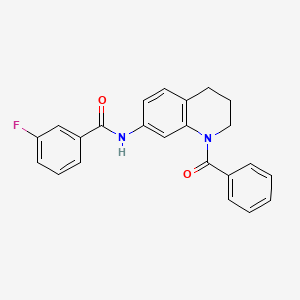

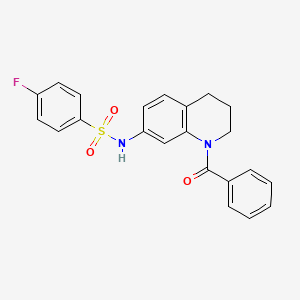

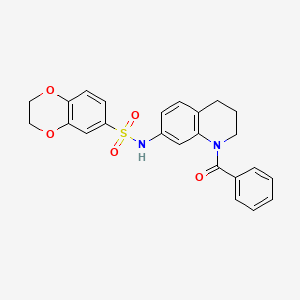

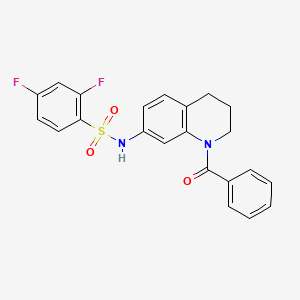

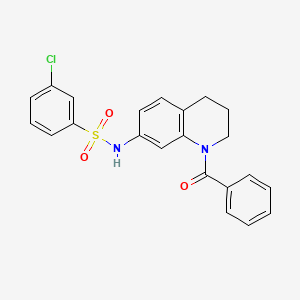

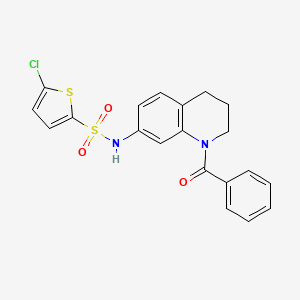

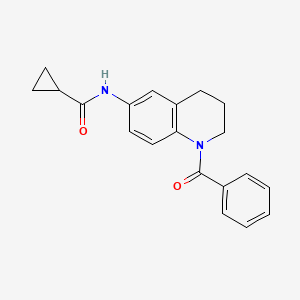

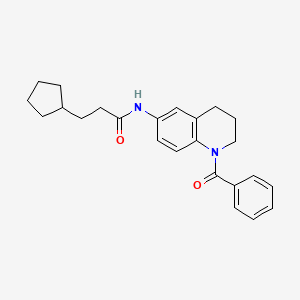

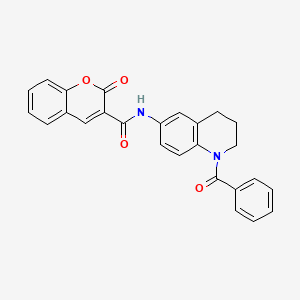

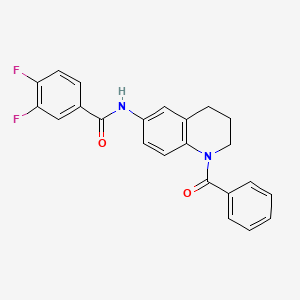

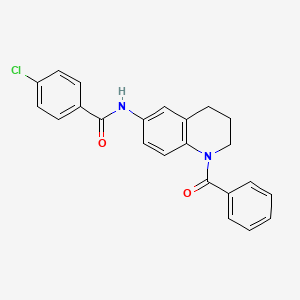

“N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide” is a chemical compound with the molecular formula C23H19ClN2O2 . It has a molecular weight of 390.9 g/mol .

Synthesis Analysis

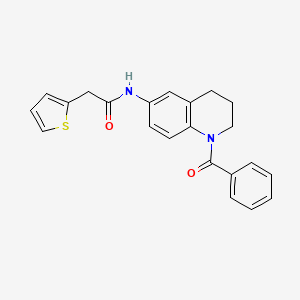

The synthesis of 1,2,3,4-tetrahydroquinolines, which is a part of the compound , can be achieved through a two-step procedure. This includes an initial regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines and a subsequent intramolecular Buchwald–Hartwig amination .Molecular Structure Analysis

The molecular structure of the compound can be represented by the InChI string: InChI=1S/C23H19ClN2O2/c24-20-11-5-4-10-19 (20)22 (27)25-18-12-13-21-17 (15-18)9-6-14-26 (21)23 (28)16-7-2-1-3-8-16/h1-5,7-8,10-13,15H,6,9,14H2, (H,25,27) . The compound has a complexity of 563 as computed by Cactvs 3.4.8.18 .Physical And Chemical Properties Analysis

The compound has a XLogP3-AA value of 4.8, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound also has a topological polar surface area of 49.4 Ų .Wissenschaftliche Forschungsanwendungen

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide has been studied for its potential applications in a wide range of scientific research fields, including drug discovery, cancer research, and biochemistry. In drug discovery, this compound has been found to be a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory compounds. In cancer research, this compound has been found to inhibit the growth of tumor cells in vitro and in vivo. In biochemistry, this compound has been found to be a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Wirkmechanismus

The exact mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide is still not fully understood. However, it is believed that this compound acts by binding to the active site of the target enzyme, thus inhibiting its activity. Additionally, this compound has been found to interact with other cellular components, such as receptors and transporters, which may also play a role in its mechanism of action.

Biochemical and Physiological Effects

This compound has been found to have a variety of biochemical and physiological effects. In drug discovery, this compound has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory compounds. In cancer research, this compound has been found to inhibit the growth of tumor cells in vitro and in vivo. In biochemistry, this compound has been found to be a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, this compound has been found to have antioxidant, anti-inflammatory, and antimicrobial properties.

Vorteile Und Einschränkungen Für Laborexperimente

The use of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide in laboratory experiments has several advantages. First, this compound is relatively easy to synthesize and can be isolated in a pure form. Second, this compound is relatively stable and can be stored for long periods of time. Third, this compound has a wide range of biochemical and physiological effects, making it a versatile compound for laboratory experiments.

However, there are also some limitations to the use of this compound in laboratory experiments. First, this compound is a synthetic compound, and its long-term effects on living organisms are not fully understood. Second, this compound is not approved for clinical use, and its use in laboratory experiments must be carefully monitored. Third, this compound is a relatively new compound, and its mechanism of action is not fully understood.

Zukünftige Richtungen

The potential applications of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide are still being explored, and there are several possible future directions for research. First, further studies should be conducted to better understand the mechanism of action of this compound. Second, more research should be conducted on the long-term effects of this compound on living organisms. Third, further studies should be conducted to identify potential therapeutic uses of this compound. Fourth, more research should be conducted to identify potential drug interactions of this compound. Fifth, further studies should be conducted to identify potential industrial uses of this compound. Finally, more research should be conducted to identify potential environmental applications of this compound.

Synthesemethoden

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide can be synthesized by combining 1-benzoyl-1,2,3,4-tetrahydroquinoline and cyclohexanecarboxylic acid in the presence of an acid catalyst. The reaction takes place in a three-phase system, with the organic phase containing the reactants and the aqueous phase containing the acid catalyst. The reaction takes place at a temperature of 60-80 °C for a period of 8-12 hours. The product is then purified and isolated by column chromatography.

Eigenschaften

IUPAC Name |

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O2/c26-22(17-8-3-1-4-9-17)24-20-13-14-21-19(16-20)12-7-15-25(21)23(27)18-10-5-2-6-11-18/h2,5-6,10-11,13-14,16-17H,1,3-4,7-9,12,15H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPOWHPYYXZPFMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.